molecular formula C15H10ClNO B12113414 Methanone, (4-chlorophenyl)-3-indolizinyl- CAS No. 675139-18-1

Methanone, (4-chlorophenyl)-3-indolizinyl-

Cat. No.: B12113414
CAS No.: 675139-18-1
M. Wt: 255.70 g/mol
InChI Key: UKOXJUYPEWYGRQ-UHFFFAOYSA-N
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Description

Methanone, (4-chlorophenyl)-3-indolizinyl-, is a chemical compound that features a methanone group bonded to a 4-chlorophenyl and a 3-indolizinyl group. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methanone, (4-chlorophenyl)-3-indolizinyl-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is usually carried out under reflux in methanol, resulting in high yields of the product.

Industrial Production Methods

Industrial production of indole derivatives can involve various methods, including catalytic hydrogenation, oxidation, and cyclization reactions. These processes are optimized for large-scale production, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-chlorophenyl)-3-indolizinyl-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methanone, (4-chlorophenyl)-3-indolizinyl-, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methanone, (4-chlorophenyl)-3-indolizinyl-, involves its interaction with specific molecular targets and pathwaysThe exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Methanone, (4-chlorophenyl)-3-indolizinyl-, include:

Uniqueness

Methanone, (4-chlorophenyl)-3-indolizinyl-, is unique due to the presence of both the 4-chlorophenyl and 3-indolizinyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses .

Properties

CAS No.

675139-18-1

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

(4-chlorophenyl)-indolizin-3-ylmethanone

InChI

InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)15(18)14-9-8-13-3-1-2-10-17(13)14/h1-10H

InChI Key

UKOXJUYPEWYGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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